1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)-
Description
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a dichloropropenyl group attached to the isoindole core
Properties
IUPAC Name |
2-(3,3-dichloroprop-2-enyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHSPSBVWODKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356496 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93105-71-6 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Introduction of Dichloropropenyl Group: The dichloropropenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents such as allyl chloride and a chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The dichloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Isoindole derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry: Isoindole derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Substituted Isoindoles: Compounds with different substituents on the isoindole core.
Dichloropropenyl Derivatives: Compounds containing the dichloropropenyl group attached to different core structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3,3-dichloro-2-propenyl)- is unique due to the specific combination of the isoindole core and the dichloropropenyl group
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